![molecular formula C24H25N3O4 B12515905 tert-butyl N-benzyl-N-[6-(4-formyl-2-methoxyphenyl)pyrimidin-4-yl]carbamate](/img/structure/B12515905.png)
tert-butyl N-benzyl-N-[6-(4-formyl-2-methoxyphenyl)pyrimidin-4-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-benzyl-N-[6-(4-formyl-2-methoxyphenyl)pyrimidin-4-yl]carbamate: is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a benzyl group, and a pyrimidinyl group substituted with a formyl and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-benzyl-N-[6-(4-formyl-2-methoxyphenyl)pyrimidin-4-yl]carbamate typically involves multiple stepsThe formyl and methoxy groups are then introduced via electrophilic aromatic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-benzyl-N-[6-(4-formyl-2-methoxyphenyl)pyrimidin-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, methanol.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidinyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl N-benzyl-N-[6-(4-formyl-2-methoxyphenyl)pyrimidin-4-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and to investigate the biological activity of pyrimidinyl derivatives .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure allows for the development of products with specific properties and functions .
Mécanisme D'action
The mechanism of action of tert-butyl N-benzyl-N-[6-(4-formyl-2-methoxyphenyl)pyrimidin-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl and methoxy groups play a crucial role in binding to the active site of the target, while the pyrimidinyl group enhances the compound’s stability and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective properties.
tert-Butyl N-(2,6-dichloropyrimidin-4-yl)carbamate: A related compound with different substituents on the pyrimidinyl group.
Uniqueness
tert-Butyl N-benzyl-N-[6-(4-formyl-2-methoxyphenyl)pyrimidin-4-yl]carbamate is unique due to the presence of both formyl and methoxy groups on the pyrimidinyl ring, which confer specific reactivity and binding properties. This makes it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C24H25N3O4 |
|---|---|
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
tert-butyl N-benzyl-N-[6-(4-formyl-2-methoxyphenyl)pyrimidin-4-yl]carbamate |
InChI |
InChI=1S/C24H25N3O4/c1-24(2,3)31-23(29)27(14-17-8-6-5-7-9-17)22-13-20(25-16-26-22)19-11-10-18(15-28)12-21(19)30-4/h5-13,15-16H,14H2,1-4H3 |
Clé InChI |
AMYZWHMEVDUPRT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C2=NC=NC(=C2)C3=C(C=C(C=C3)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone](/img/structure/B12515827.png)
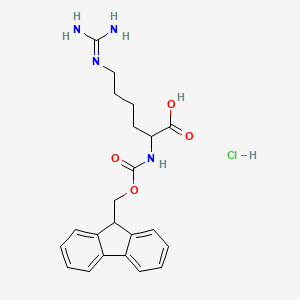
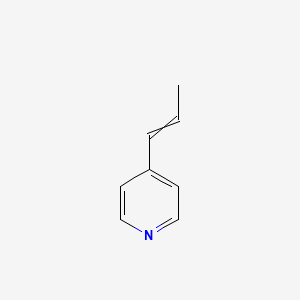
![1-[3-(1,1-Difluoroethyl)-2-fluorophenyl]ethanamine hydrochloride](/img/structure/B12515852.png)
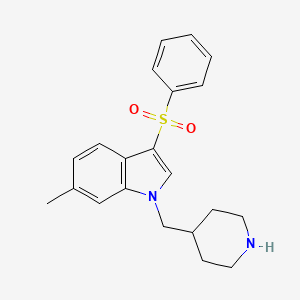
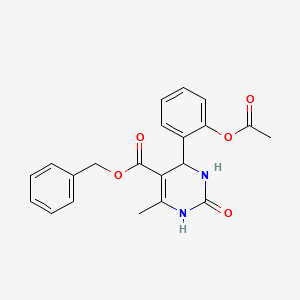
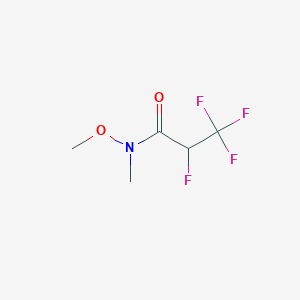
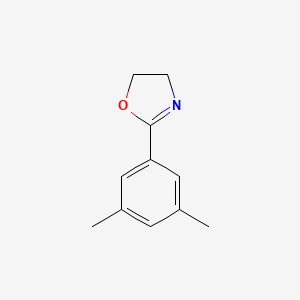
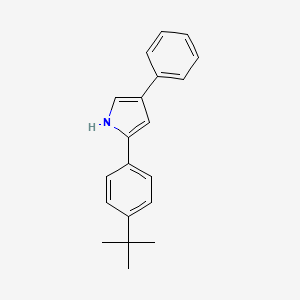
![3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12515881.png)
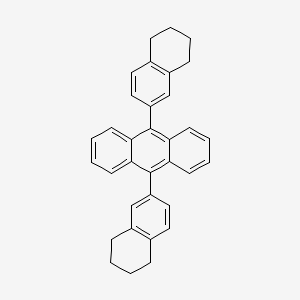
![N-[3-(4-acetyl-3-hydroxyphenyl)-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B12515904.png)

![sulfamic acid [4-[4-(2,3-dihydro-1H-inden-1-ylamino)-7-pyrrolo[2,3-d]pyrimidinyl]-2-hydroxycyclopentyl]methyl ester](/img/structure/B12515912.png)
